molecular formula C27H50O6 B1588366 Trioctanoin-carboxyls-13C3 CAS No. 65402-55-3

Trioctanoin-carboxyls-13C3

Cat. No.: B1588366
CAS No.: 65402-55-3
M. Wt: 473.7 g/mol
InChI Key: VLPFTAMPNXLGLX-UTXJEHKQSA-N
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Description

Trioctanoin-carboxyls-13C3, also known as glyceryl tri(octanoate-1-13C), is a carbon-13 labeled form of trioctanoin. This compound is a triglyceride, which means it is composed of three octanoic acid molecules esterified to a glycerol backbone. The carbon-13 labeling is used for tracing and studying metabolic pathways in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trioctanoin-carboxyls-13C3 involves the esterification of glycerol with octanoic acid, where the octanoic acid is labeled with carbon-13 at the carboxyl group. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of glycerol with carbon-13 labeled octanoic acid in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Trioctanoin-carboxyls-13C3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its carbon-13 labeling, which allows for precise metabolic tracing. This makes it particularly valuable in research applications where understanding metabolic pathways and drug metabolism is crucial .

Biological Activity

Trioctanoin-carboxyls-13C3, also known as Tricaprilin-13C3, is a medium-chain triglyceride (MCT) that has garnered attention for its potential biological activities, particularly in metabolic studies and clinical applications. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Overview of this compound

Trioctanoin is composed of three octanoic acid molecules and is primarily utilized in nutritional and therapeutic settings. Its isotopically labeled variant, this compound, is particularly useful in metabolic tracing studies due to the presence of carbon-13 isotopes. This compound has been studied for its role in energy metabolism, potential therapeutic effects in neurological conditions, and its application in breath tests for assessing pancreatic function.

Metabolic Pathways

Trioctanoin undergoes rapid absorption and metabolism, providing a quick source of energy. The metabolic pathways involving trioctanoin include:

  • Beta-Oxidation : Trioctanoin is metabolized in the mitochondria through β-oxidation, yielding acetyl-CoA, which enters the citric acid cycle (CAC) for energy production.
  • Anaplerotic Role : It contributes to anaplerotic reactions that replenish intermediates in the CAC, particularly during periods of increased energy demand or metabolic stress .

Table 1: Metabolic Pathways of Trioctanoin

PathwayDescriptionKey Enzymes
Beta-OxidationBreakdown of fatty acids for energyAcyl-CoA dehydrogenase
AnaplerosisReplenishment of CAC intermediatesPyruvate carboxylase
KetogenesisFormation of ketone bodies from acetyl-CoAHMG-CoA synthase

Clinical Applications

  • Nutritional Support : Trioctanoin has been used in enteral nutrition formulations for patients with malabsorption syndromes or metabolic disorders where long-chain fatty acid oxidation is impaired .
  • Neurological Disorders : Research indicates that Trioctanoin may have neuroprotective effects and could be beneficial in managing conditions like Alzheimer's disease due to its ability to provide an alternative energy source for neurons .
  • Pancreatic Function Assessment : The compound is utilized in breath tests to evaluate exocrine pancreatic function. The metabolism of labeled trioctanoin allows for the assessment of pancreatic enzyme activity through the measurement of carbon dioxide production .

Case Studies

Several studies highlight the efficacy and safety of Trioctanoin:

  • A study involving patients with Alzheimer's disease demonstrated improved cognitive function when supplemented with medium-chain triglycerides including trioctanoin .
  • In another clinical trial assessing pancreatic function, patients exhibited significant increases in breath test results after administration of 13C-labeled trioctanoin, indicating enhanced enzyme activity compared to baseline measurements .

Safety and Toxicology

According to toxicity data from the US EPA, this compound is generally regarded as safe when used appropriately. However, monitoring for potential adverse effects is recommended, especially in individuals with specific metabolic disorders or those undergoing intensive nutritional therapy .

Properties

IUPAC Name

2,3-di((113C)octanoyloxy)propyl (113C)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i25+1,26+1,27+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPFTAMPNXLGLX-UTXJEHKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCC)O[13C](=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433305
Record name Trioctanoin-carboxyls-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65402-55-3
Record name Tricaprylin, C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065402553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trioctanoin-carboxyls-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICAPRYLIN, C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7TN04HRR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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